molecular formula C24H23N3O3S B2772299 (E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313965-69-4

(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2772299
CAS No.: 313965-69-4
M. Wt: 433.53
InChI Key: WLEVDLFACFPJIK-XMHGGMMESA-N
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Description

(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Insights

Research on thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally similar to (E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has provided significant insights into their conformational features and supramolecular aggregation. One study focused on the structural modifications of thiazolo[3,2-a]pyrimidines and their impact on conformational features and intermolecular interaction patterns. The research highlighted the importance of substituents at various positions on the main molecular scaffold, revealing significant differences in the packing features controlled by weak interactions such as C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).

Synthesis and Anti-inflammatory Activities

Another line of research explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their potential anti-inflammatory activities. For instance, sixteen new 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized and tested for their anti-inflammatory activities. Compounds within this study demonstrated moderate anti-inflammatory activity, highlighting the therapeutic potential of these molecules (Tozkoparan et al., 1999).

Heterocyclic Compound Synthesis

The versatile chemistry of thiazolo[3,2-a]pyrimidine derivatives allows for the synthesis of a wide range of heterocyclic compounds. Research has demonstrated various methods for synthesizing these derivatives, including reactions that yield compounds with potential biological activity. Such studies are foundational for developing new pharmacologically active agents and exploring the chemical space of thiazolo[3,2-a]pyrimidine-based molecules for various applications (Kappe & Roschger, 1989).

Novel Derivatives and Biological Activities

Further investigations into thiazolo[3,2-a]pyrimidine derivatives have led to the creation of novel molecules with potential antimicrobial and anticancer properties. For example, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcase the broad spectrum of biological activities these compounds can exhibit. Such research underscores the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives in drug discovery and development (Rahmouni et al., 2016).

Properties

IUPAC Name

methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-20(23(29)30-4)21(17-8-6-5-7-9-17)27-22(28)19(31-24(27)25-15)14-16-10-12-18(13-11-16)26(2)3/h5-14,21H,1-4H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEVDLFACFPJIK-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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